Cas no 428856-24-0 (3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE)

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a versatile heterocyclic compound featuring a benzimidazole core linked to a methyl-substituted phenylamine group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The presence of both amine and benzimidazole functionalities enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its rigid aromatic system contributes to stability and binding affinity in molecular interactions. The compound’s synthetic adaptability allows for further functionalization, enabling tailored applications in medicinal chemistry and material science. High purity and well-defined reactivity further underscore its utility in advanced research and development.
3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE structure
428856-24-0 structure
Product name:3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE
CAS No:428856-24-0
MF:C14H13N3
MW:223.27312
MDL:MFCD02628441
CID:892555
PubChem ID:884230

3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE
    • 3-(1H-benzimidazol-2-yl)-2-methylaniline
    • 3-(1H-Benzo[d]imidazol-2-yl)-2-methylaniline
    • DTXSID60358276
    • F87891
    • Cambridge id 6590719
    • 3-(1H-Benzoimidazol-2-yl)-2-methylphenylamine
    • STL387892
    • SCHEMBL15557394
    • MLS000529016
    • IJUMYEWHEBWLDW-UHFFFAOYSA-N
    • CHEMBL1307918
    • 3-(1 h -benzoimidazol-2-yl)-2-methyl-phenylamine
    • HMS2329F17
    • 428856-24-0
    • AB00111299-01
    • 3-(1 h-benzoimidazol-2-yl)-2-methyl-phenylamine
    • SMR000121491
    • AKOS000107964
    • 3-(1H-1,3-benzodiazol-2-yl)-2-methylaniline
    • Oprea1_408944
    • MDL: MFCD02628441
    • Inchi: InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: IJUMYEWHEBWLDW-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2

Computed Properties

  • Exact Mass: 223.11100
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų
  • XLogP3: 2.9

Experimental Properties

  • PSA: 54.70000
  • LogP: 3.70170

3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM378157-1g
3-(1H-1,3-benzodiazol-2-yl)-2-methylaniline
428856-24-0 95%+
1g
$270 2023-01-07
Aaron
AR00BZX6-1g
3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE
428856-24-0 95%
1g
$428.00 2025-02-13
A2B Chem LLC
AF58670-250mg
3-(1H-Benzo[d]imidazol-2-yl)-2-methylaniline
428856-24-0 95+%
250mg
$116.00 2024-04-20
Alichem
A069004548-5g
3-(1H-Benzo[d]imidazol-2-yl)-2-methylaniline
428856-24-0 95%
5g
$864.36 2023-09-01
Fluorochem
030839-250mg
3-(1 H -Benzoimidazol-2-yl)-2-methyl-phenylamine
428856-24-0
250mg
£160.00 2022-03-01
Fluorochem
030839-2g
3-(1 H -Benzoimidazol-2-yl)-2-methyl-phenylamine
428856-24-0
2g
£598.00 2022-03-01
1PlusChem
1P00BZOU-100mg
3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE
428856-24-0 95+%
100mg
$75.00 2024-05-02
Aaron
AR00BZX6-100mg
3-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PHENYLAMINE
428856-24-0 95%
100mg
$72.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735838-1g
3-(1h-Benzo[d]imidazol-2-yl)-2-methylaniline
428856-24-0 98%
1g
¥1715.00 2024-05-14
Cooke Chemical
BD1362848-1g
3-(1H-Benzo[d]imidazol-2-yl)-2-methylaniline
428856-24-0 95+%
1g
RMB 1416.80 2025-02-21

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